4-Amino-N-(6-trifluoromethoxybenzothiazol-2-yl)butyramide
Overview
Description
Synthesis Analysis
The synthesis of this compound involves creating a new series of 2-amino-6-(trifluoromethoxy)benzoxazole derivatives (designated as compounds 1–5) and a benzothiazine derivative (compound 6). These derivatives are structurally related to riluzole , which is currently the only neuroprotective drug approved for treating amyotrophic lateral sclerosis (ALS) . The synthesis process likely includes modifications to the benzoxazole and benzothiazine moieties, resulting in the desired compound.
Scientific Research Applications
Neuroprotective Agent Research
This compound has been structurally related to riluzole, a neuroprotective drug approved for the treatment of amyotrophic lateral sclerosis (ALS). Research suggests that derivatives of this compound, including benzamide derivatives, may antagonize voltage-dependent Na+ channel currents. This indicates potential applications as inhibitors of these channels, which could contribute to neuroprotection in conditions like ALS .
Anticonvulsant Activity
The structural similarity to riluzole also suggests that this compound may possess anticonvulsant properties. Riluzole has been shown to have anxiolytic and anti-ischaemic properties, which could be explored with this compound in the development of new treatments for seizure disorders .
Glutamate Release Inhibition
One of the mechanisms by which riluzole is believed to slow the progression of ALS is through the reduction of glutamate release. As a structurally related compound, research into the ability of 4-Amino-N-(6-trifluoromethoxybenzothiazol-2-yl)butyramide to inhibit glutamate release could provide insights into new therapeutic strategies for neurodegenerative diseases .
NMDA Receptor Blockade
Riluzole is known to block some postsynaptic effects of glutamate by noncompetitive blockade of NMDA receptors. Investigating this compound’s affinity for NMDA receptors could lead to the development of new drugs that modulate these receptors, potentially offering benefits for conditions associated with excessive glutamate activity .
GABA A-Receptor Function Potentiation
Research into riluzole has shown that it can potentiate postsynaptic GABA A-receptor function. Exploring this property with 4-Amino-N-(6-trifluoromethoxybenzothiazol-2-yl)butyramide could lead to new insights into the modulation of GABAergic signaling in the central nervous system .
Ion Channel Modulation
The compound’s potential effects on a variety of ion channels, particularly voltage-dependent sodium channels, could be significant. This research avenue could uncover new pharmacological tools for the study of ion channelopathies and contribute to the design of novel ion channel modulators .
properties
IUPAC Name |
4-amino-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O2S/c13-12(14,15)20-7-3-4-8-9(6-7)21-11(17-8)18-10(19)2-1-5-16/h3-4,6H,1-2,5,16H2,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLZBASBHZGJPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NC(=O)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-(6-trifluoromethoxybenzothiazol-2-yl)butyramide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.